molecular formula C18H10ClF3N2OS B2645603 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole CAS No. 338781-10-5

5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole

Cat. No.: B2645603
CAS No.: 338781-10-5
M. Wt: 394.8
InChI Key: AKZHWZYGVLGEAZ-UHFFFAOYSA-N
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Description

The compound 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole is a complex organic molecule featuring a thienopyrrole core linked to a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thienopyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions to form the thienopyrrole ring.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with the pyridinyl ether group through a nucleophilic aromatic substitution reaction. This involves reacting 4-hydroxyphenyl with 3-chloro-5-(trifluoromethyl)-2-pyridine under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Coupling Reaction: The final step involves coupling the substituted phenyl group to the thienopyrrole core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structural features may allow it to interact with specific biological targets, offering therapeutic benefits.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.

Mechanism of Action

The mechanism by which 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole: can be compared to other thienopyrrole derivatives and pyridinyl ether compounds.

  • Similar compounds include 5-(4-{[3-chloro-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole and 5-(4-{[3-trifluoromethyl-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole .

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thieno[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N2OS/c19-15-7-12(18(20,21)22)8-23-17(15)25-14-3-1-13(2-4-14)24-9-11-5-6-26-16(11)10-24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZHWZYGVLGEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C3C=CSC3=C2)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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